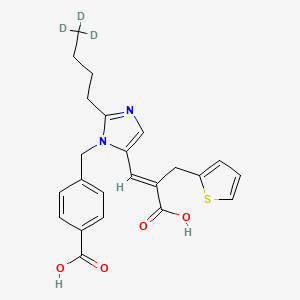![molecular formula C25H30N6O3 B563705 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine CAS No. 1076200-04-8](/img/structure/B563705.png)
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine is a synthetic organic compound belonging to the purine class. This compound is characterized by its complex structure, which includes multiple hydroxybenzyl and hydroxypropyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Step 1: Introduction of the isopropyl group at the 9-position of the purine ring through alkylation reactions.
Step 2: Functionalization of the 2-position with a hydroxypropyl group using nucleophilic substitution reactions.
Step 3: Attachment of the N,N-di(2-hydroxybenzyl)amino group at the 6-position via amination reactions, often using protecting groups to ensure selectivity.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., dimethylformamide, dichloromethane), and catalysts (e.g., palladium on carbon) to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the final product.
Quality Control: Rigorous testing for purity and structural integrity using techniques like NMR, IR spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the amino groups can lead to the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxy groups.
Reduction Products: Secondary or primary amines from the amino groups.
Substitution Products: Various substituted purines depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of purine derivatives.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.
Biochemical Studies: Used to study enzyme interactions and metabolic pathways involving purine derivatives.
Industry
Material Science:
Agriculture: Explored for use in agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:
Bind to Enzymes: Inhibiting or modulating their activity, which can affect various biochemical pathways.
Interact with Receptors: Altering cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A simpler analogue used in plant growth regulation.
9-Isopropyladenine: Another purine derivative with similar structural features but different biological activities.
Uniqueness
Structural Complexity: The presence of multiple hydroxybenzyl and hydroxypropyl groups makes it more complex and potentially more versatile in its applications.
Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in simpler analogues.
This detailed overview provides a comprehensive understanding of 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[(2-hydroxyphenyl)methyl-[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-17(2)31-16-27-22-23(28-25(29-24(22)31)26-12-7-13-32)30(14-18-8-3-5-10-20(18)33)15-19-9-4-6-11-21(19)34/h3-6,8-11,16-17,32-34H,7,12-15H2,1-2H3,(H,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJEBDVWRZOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652556 |
Source


|
| Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-04-8 |
Source


|
| Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
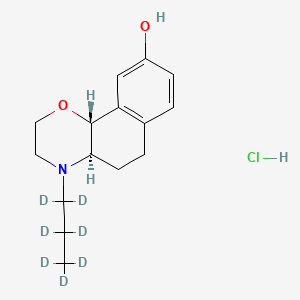
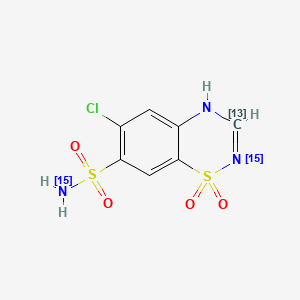
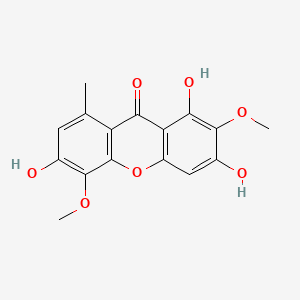
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

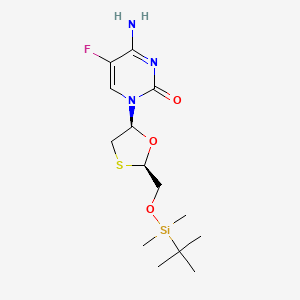
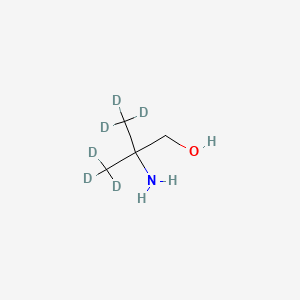
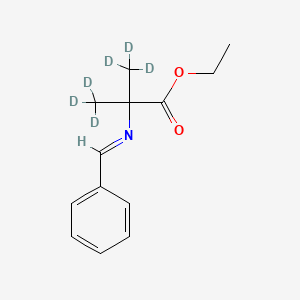
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
